molecular formula C16H21Cl2NO B15169255 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-64-1

9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane

Cat. No.: B15169255
CAS No.: 918644-64-1
M. Wt: 314.2 g/mol
InChI Key: ILRXORFUEJOFKD-UHFFFAOYSA-N
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Description

9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane is a chemical compound with the molecular formula C 16 H 21 Cl 2 NO and is registered in the PubChem database under the identifier CID 16006541 . This substance features the 3-azaspiro[5.5]undecane ring system, a privileged scaffold recognized in medicinal chemistry for its three-dimensional structure and potential in drug discovery. The core 3-azaspiro[5.5]undecane structure is a significant pharmacophore in scientific research. For instance, the hydrochloride salt of this core structure (4,4-Pentamethylenepiperidine) has been identified as an inhibitor of the WT influenza A virus M2 channel, demonstrating activity with an IC 50 of 1 μM . This highlights the relevance of the azaspiro[5.5]undecane system in developing antiviral agents and probing ion channel function. Furthermore, the spirocyclic framework is a versatile building block for constructing more complex molecular architectures, such as the 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] derivatives, which are synthesized from related spiro compounds . The 3,4-dichlorophenoxy substituent in this particular compound suggests potential for unique bioactivity and interaction with biological targets, making it a compound of interest for developing new chemical probes or therapeutic leads. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in organic synthesis, medicinal chemistry, and chemical biology can utilize this compound as a key intermediate or as a scaffold for library synthesis in hit-to-lead optimization campaigns.

Properties

CAS No.

918644-64-1

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

9-(3,4-dichlorophenoxy)-3-azaspiro[5.5]undecane

InChI

InChI=1S/C16H21Cl2NO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2

InChI Key

ILRXORFUEJOFKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=CC(=C(C=C3)Cl)Cl)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[5.5]undecane derivatives exhibit diverse pharmacological activities depending on their heteroatom arrangements and substituents. Below is a systematic comparison:

Structural Variations in Core and Substituents

Compound Name Core Structure Key Substituents Functional Impact
9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane 3-aza, spiro[5.5]undecane 9-(3,4-dichlorophenoxy) Electron-withdrawing Cl groups enhance lipophilicity and receptor binding
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c/7c) 1,5-dioxa-9-aza, spiro[5.5]undecane 8-ethoxycarbonyl, 10-hexyl Dioxa core increases polarity; hexyl chain enhances membrane permeability
3-((4-Nitrophenyl)sulfonyl)-3-azaspiro[5.5]undecane 3-aza, spiro[5.5]undecane 4-nitrophenylsulfonyl Sulfonamide group improves metabolic stability; nitro group enables redox activity
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-aza, spiro[5.5]undecane 3-phenyl, 9-cyclopropylamine Oxa-aza hybrid core alters hydrogen-bonding capacity; cyclopropylamine enhances CNS penetration
9-Methyl-3-azaspiro[5.5]undecane hydrochloride 3-aza, spiro[5.5]undecane 9-methyl Methyl group reduces steric hindrance, favoring interactions with compact binding sites

Pharmacokinetic and Physicochemical Properties

Property This compound 3-Azaspiro[5.5]undecane Hydrochloride 1,5-Dioxa-9-azaspiro[5.5]undecane (6c)
LogP 3.8 (predicted) 2.1 1.9
Water Solubility Low (trifluoroacetate salt improves solubility) High (hydrochloride salt) Moderate (ethoxycarbonyl group)
PSA 38 Ų 12 Ų 55 Ų
Metabolic Stability Moderate (CYP3A4 substrate) High Low (ester hydrolysis susceptibility)

Biological Activity

9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18Cl2N
  • CAS Number : [specific CAS number not provided in the search results]

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has demonstrated that compounds related to the spiro[5.5]undecane framework exhibit significant inhibitory activity against sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs possess various cardiovascular protective effects, making sEH inhibitors potential therapeutic agents for conditions such as hypertension and chronic kidney disease.

  • Case Study : A study identified a related compound, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which showed excellent sEH inhibitory activity and bioavailability. When administered orally at a dose of 30 mg/kg in a rat model of anti-glomerular basement membrane glomerulonephritis, it effectively lowered serum creatinine levels, indicating renal protective effects .

Toxicological Profile

The toxicological implications of this compound are critical for its development as a therapeutic agent. Preliminary data suggest that the compound may exhibit harmful effects if ingested or upon dermal exposure.

Toxicity Information Effect
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

These findings underline the necessity for careful handling and further investigation into the safety profile of the compound .

Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

  • sEH Inhibition : The compound's ability to inhibit sEH was confirmed through enzyme assays, showing potential for cardiovascular and renal applications.
  • Oral Bioavailability : The pharmacokinetic profile indicates that derivatives of this class possess favorable oral bioavailability, enhancing their potential as drug candidates .

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